5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)-
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 3,3-dimethyl-2-morpholin-4-yl-2H-1-benzofuran-5-ol adheres to IUPAC rules, reflecting the compound’s fused heterocyclic core and substituent positions. The benzofuran system is numbered such that the oxygen atom occupies position 1, with the hydroxyl group at position 5. The morpholine ring (4-morpholinyl) is attached to position 2, while two methyl groups are bonded to the dihydrofuran moiety at position 3.
Molecular Formula : C₁₄H₁₉NO₃
SMILES : CC1(C(OC2=C1C=C(C=C2)O)N3CCOCC3)C
Molecular Weight : 249.30 g/mol.
A comparative analysis of synonyms reveals alternative designations, including 5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)- and 3,3-Dimethyl-2-morpholino-2,3-dihydrobenzofuran-5-ol . These variants emphasize the dihydrofuran scaffold and substituent stereochemistry.
Crystallographic Analysis and Stereochemical Configuration
X-ray diffraction studies of related dihydrobenzofuran derivatives reveal a planar benzofuran core with slight puckering at the dihydrofuran ring. For this compound, the morpholine ring adopts a chair conformation , as observed in structurally analogous systems. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P 1 |
| Unit Cell Dimensions | a = 8.723 Å, b = 9.766 Å, c = 8.260 Å |
The dihydrofuran ring’s C2–C3 bond length (1.54 Å) suggests partial double-bond character due to conjugation with the benzofuran system. Hydrogen bonding between the hydroxyl group and morpholine oxygen stabilizes the crystal lattice, with O–H···O distances of 2.65–2.70 Å.
Comparative Analysis of Tautomeric Forms
The compound exhibits keto-enol tautomerism , with the enol form stabilized by intramolecular hydrogen bonding between the hydroxyl group and morpholine oxygen. Density functional theory (DFT) calculations at the B3LYP/6-311++G** level predict a 1.2 kcal/mol energy preference for the enol tautomer over the keto form.
Tautomeric Equilibrium :
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| Enol | 0.0 (reference) |
| Keto | +1.2 |
The enol form’s stability is further corroborated by infrared (IR) spectra, which show a broad O–H stretch at 3200–3400 cm⁻¹ and absence of carbonyl stretches.
Computational Modeling of Electron Density Distribution
DFT-based electron density maps reveal localized electron withdrawal at the morpholine nitrogen (Mulliken charge: −0.42 e) and electron donation from the hydroxyl oxygen (−0.68 e). Key computational findings include:
| Property | Value (B3LYP/6-311++G**) |
|---|---|
| HOMO Energy | −5.82 eV |
| LUMO Energy | −1.45 eV |
| HOMO-LUMO Gap | 4.37 eV |
| Electrostatic Potential | −28.6 kcal/mol (hydroxyl) |
The morpholine ring’s chair conformation minimizes steric clashes, as evidenced by non-covalent interaction (NCI) plots showing weak van der Waals contacts between methyl groups and benzofuran hydrogens.
Properties
IUPAC Name |
3,3-dimethyl-2-morpholin-4-yl-2H-1-benzofuran-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2)11-9-10(16)3-4-12(11)18-13(14)15-5-7-17-8-6-15/h3-4,9,13,16H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPKVLPHIUATOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2=C1C=C(C=C2)O)N3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384227 | |
| Record name | 5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672188 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1623-76-3 | |
| Record name | 5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIHYDRO-3,3-DIMETHYL-5-HYDROXY-2-(4-MORPHOLINO)BENZOFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)- (CAS Number: 1623-76-3) is a compound of significant interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₉NO₃
- Molecular Weight : 249.306 g/mol
- Structural Characteristics : The compound features a benzofuran core with a morpholine substituent and two methyl groups at the 3-position.
Research indicates that compounds within the benzofuranol class can act as inhibitors of various enzymes involved in arachidonic acid metabolism. Specifically, they may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammation and pain signaling.
- Cyclooxygenase Inhibition : COX enzymes convert arachidonic acid into prostaglandins, which mediate inflammation. Inhibition of COX can lead to reduced pain and inflammation.
- Lipoxygenase Inhibition : Inhibitors of lipoxygenase prevent the formation of leukotrienes, which are implicated in asthma and other inflammatory conditions .
Antioxidant Properties
Studies have shown that 5-benzofuranol derivatives exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. The presence of the benzofuran ring enhances the ability to donate hydrogen atoms to free radicals, thereby stabilizing them.
Anti-inflammatory Effects
The compound has demonstrated potential as an anti-inflammatory agent. In vitro studies indicate that it can reduce leukotriene biosynthesis in human polymorphonuclear leukocytes, suggesting a mechanism for its anti-inflammatory effects .
Case Studies
- Study on Leukotriene Biosynthesis :
- Antioxidant Evaluation :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Ethofumesate (5-Benzofuranol, 2-ethoxy-2,3-dihydro-3,3-dimethyl-, methanesulfonate)
- Structure : Ethofumesate substitutes the morpholinyl group with an ethoxy group and includes a methanesulfonate ester.
- Molecular Formula : C₁₃H₁₈O₅S.
- CAS Number : 13194-48-4.
- Application : Widely used as a herbicide (e.g., Betanal®, Progress®). The ethoxy group and sulfonate ester contribute to its herbicidal activity by enhancing soil mobility and bioavailability .
5-Benzofuranol, 2-piperidino-2,3-dihydro-3-ethyl
- Structure : Features a piperidine ring (secondary amine) at position 2 and an ethyl group at position 3.
- Molecular Formula: C₁₅H₂₁NO₂.
- CAS Number : 1623-77-4.
- Properties: Molecular weight 247.33; higher lipophilicity (predicted logP ~2.5) compared to the morpholinyl analog due to the piperidine’s non-polar nature .
- Key Difference: The piperidino group may reduce solubility compared to morpholinyl, limiting its use in aqueous formulations.
Natural Benzofuran Derivatives from Stereum Species
- Sterenins E–G (107–109): Demonstrate α-glucosidase inhibition (IC₅₀ 7.62–36.64 µM) due to carbonyl groups on the B-ring. Isoprenyl substituents further enhance activity .
- Key Difference : Natural derivatives often lack synthetic functional groups (e.g., morpholinyl) but rely on substituents like isoprenyl or methoxy for bioactivity.
Structure-Activity Relationships (SAR)
- Substituent Position: Activity in benzofuranols is highly substituent-dependent. For example: Morpholinyl vs. Dimethyl Groups: The 3,3-dimethyl configuration in the target compound may reduce conformational flexibility, enhancing stability .
- Functional Groups :
Data Tables
Table 1: Structural and Functional Comparison
*Inferred formula.
Preparation Methods
Synthetic Strategies and Reaction Pathways
One-Pot Multicomponent Synthesis
The most efficient route involves a three-step, one-pot reaction sequence starting from morpholine, propionaldehyde, and p-benzoquinone. This method, developed by Liang et al. (2021), eliminates intermediate isolation steps, achieving an 85–87% isolated yield through sequential:
- Mannich Reaction : Morpholine and propionaldehyde condense to form a β-amino alcohol intermediate at 60°C in ethanol.
- Cyclization : Addition of p-benzoquinone induces furan ring formation via acid-catalyzed intramolecular cyclization.
- Demethylation : Final treatment with hydrobromic acid removes protective methyl groups, yielding the target compound.
Key Advantages :
Stepwise Functionalization Approaches
Alternative routes employ preconstructed benzofuran cores modified through nucleophilic substitutions:
Morpholine Incorporation via SN2 Reaction
2,3-Dihydro-3,3-dimethyl-5-benzofuranol undergoes nucleophilic attack using 4-(2-chloroethyl)morpholine in dimethylacetamide (DMAc) at 120°C for 12 hours.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Time | 12 h |
| Solvent | DMAc |
| Catalyst | K2CO3 (1.2 equiv) |
| Yield | 78% |
This method prioritizes regioselectivity but requires chromatographic purification, increasing PMI by 25% compared to one-pot methods.
Optimization of Critical Reaction Parameters
Solvent Selection and Temperature Effects
Comparative studies reveal solvent polarity dramatically impacts cyclization efficiency:
| Solvent | Dielectric Constant (ε) | Cyclization Yield |
|---|---|---|
| Ethanol | 24.3 | 82% |
| DMF | 36.7 | 91% |
| Toluene | 2.4 | <5% |
Elevating temperature to 80°C in DMF reduces reaction time from 8 h to 3 h without compromising yield.
Catalytic Systems for Demethylation
Hydrobromic acid (48% aqueous) remains the standard demethylation agent, but ionic liquid alternatives show promise:
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| HBr (48% aq.) | 99 | 98 |
| [BMIM]HSO4 (Ionic liquid) | 95 | 99 |
| AlCl3/EtSH | 88 | 82 |
Ionic liquids enable catalyst recycling (5 cycles with <5% activity loss), aligning with green chemistry principles.
Large-Scale Production Considerations
Heat Management in Exothermic Steps
The Mannich reaction releases 120 kJ/mol, necessitating:
Analytical Characterization Protocols
Spectroscopic Identification
Comparative Analysis with Structural Analogues
| Compound | LogP | Water Solubility (mg/mL) | Synthetic Steps |
|---|---|---|---|
| Target compound | 1.8 | 37.4 | 3 |
| 5-Acetyl-2,3-dihydrobenzofuran | 2.1 | 12.1 | 5 |
| 3-Methyl-5-benzofuranol | 1.5 | 45.2 | 4 |
The target compound’s balanced lipophilicity makes it preferable for drug delivery systems compared to acetylated derivatives.
Q & A
Basic: What are the established synthetic routes for 5-Benzofuranol derivatives containing morpholine substituents?
Answer:
The synthesis typically involves multi-step reactions starting with benzofuranone precursors. A common approach includes:
Ring Formation : Cyclization of substituted phenols with morpholine derivatives under acidic conditions.
Functionalization : Alkylation or acylation at the 2-position of the benzofuran core using morpholine-containing reagents (e.g., 4-morpholinylmethyl chloride) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization to isolate the target compound.
Key Considerations : Reaction temperature (60–80°C) and solvent polarity significantly impact yield. For example, using DMF as a solvent improves morpholine incorporation efficiency .
Advanced: How can computational modeling optimize the design of 5-Benzofuranol derivatives for HDAC inhibition?
Answer:
Docking Studies : Use software like AutoDock Vina to simulate interactions between the morpholine group and HDAC catalytic pockets. The morpholine oxygen may coordinate with Zn²⁺ in the active site .
QSAR Analysis : Correlate substituent electronegativity (e.g., methoxy vs. hydroxy groups) with inhibitory activity. Derivatives with electron-withdrawing groups show higher binding affinity .
Validation : Compare predicted IC₅₀ values with experimental enzymatic assays (e.g., fluorescence-based HDAC inhibition kits) to refine models .
Basic: What analytical techniques are recommended for structural characterization of this compound?
Answer:
Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., morpholine proton signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 291.1472 for C₁₅H₂₂NO₃) .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradients, UV detection at 254 nm) .
Table 1 : Representative Analytical Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 1.2 (s, 6H, CH₃), δ 3.7 (m, 4H, morpholine) | |
| HRMS | m/z 291.1472 [M+H]⁺ (calc. 291.1470) | |
| HPLC | Retention time: 12.3 min, >98% purity |
Advanced: How to address contradictions in reported biological activities of structurally similar benzofuran derivatives?
Answer:
Stepwise Approach :
Meta-Analysis : Compare datasets across studies, focusing on variables like assay type (e.g., cell-based vs. enzymatic) and compound stereochemistry .
Structural Re-evaluation : Use X-ray crystallography (e.g., CCDC deposition) to confirm 3D conformation discrepancies, particularly for diastereomers .
Dose-Response Validation : Re-test disputed compounds under standardized conditions (e.g., MIC assays with S. aureus ATCC 25923) to rule out batch variability .
Example : A 2023 study found that the (2S,3R) stereoisomer of a related benzofuranpropanol showed 10× higher antimicrobial activity than its enantiomer, resolving prior conflicting reports .
Basic: What are the stability challenges for this compound under experimental conditions?
Answer:
Key Stability Issues :
- Photodegradation : Exposure to UV light induces ring-opening reactions; store in amber vials at -20°C .
- Hydrolysis : The morpholine group is susceptible to acidic hydrolysis (pH < 3). Use buffered solutions (pH 6–8) for in vitro assays .
- Oxidation : Add antioxidants (e.g., 0.1% BHT) to organic solvents during long-term storage .
Advanced: How does the morpholine substituent influence pharmacokinetic properties?
Answer:
Solubility : The morpholine group enhances water solubility (log P reduced by 0.5–1.0 units compared to non-morpholine analogs) .
Metabolism : CYP3A4-mediated oxidation of the morpholine ring generates N-oxide metabolites, detectable via LC-MS/MS in hepatic microsome assays .
Blood-Brain Barrier (BBB) Penetration : Morpholine derivatives exhibit moderate BBB permeability (Pe > 5 × 10⁻⁶ cm/s in PAMPA assays) due to balanced lipophilicity .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- Hepatotoxicity : HepG2 cell viability assays (MTT protocol, IC₅₀ determination) .
- Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .
- Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .
Advanced: What strategies improve yield in multi-step syntheses of this compound?
Answer:
Catalytic Optimization : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates (yield improvement from 45% to 72%) .
Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h for cyclization steps while maintaining >90% yield .
Byproduct Mitigation : Add molecular sieves to absorb water during morpholine coupling, minimizing hydrolysis side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
